molecular formula C15H22N2O2 B3026506 tert-Butyl (1-benzylazetidin-3-yl)carbamate CAS No. 1000577-78-5

tert-Butyl (1-benzylazetidin-3-yl)carbamate

Cat. No.: B3026506
CAS No.: 1000577-78-5
M. Wt: 262.35
InChI Key: WWOIZPTXNMBINN-UHFFFAOYSA-N
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Description

tert-Butyl (1-benzylazetidin-3-yl)carbamate (CAS: 131878-23-4) is a carbamate-protected azetidine derivative widely used in medicinal chemistry and organic synthesis. Its structure features a four-membered azetidine ring substituted with a benzyl group at the 1-position and a tert-butoxycarbonyl (Boc) carbamate group at the 3-position. This compound is a key intermediate in the synthesis of pharmacologically active molecules, particularly those targeting central nervous system disorders and protease inhibitors. The Boc group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-(1-benzylazetidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)16-13-10-17(11-13)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOIZPTXNMBINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659978
Record name tert-Butyl (1-benzylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000577-78-5
Record name tert-Butyl (1-benzylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl (1-benzylazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzylazetidine. One common method includes stirring the reaction mixture at room temperature (24°C) for 12 hours, followed by concentration under reduced pressure and purification by column chromatography to yield the desired product . The yield of this reaction is approximately 48%.

Chemical Reactions Analysis

tert-Butyl (1-benzylazetidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring can be opened or modified using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

tert-Butyl (1-benzylazetidin-3-yl)carbamate serves as a crucial building block in the synthesis of new therapeutics, particularly those targeting neurological disorders. Its structural properties allow for modifications that can enhance bioactivity against specific biological targets, such as enzymes or receptors involved in disease mechanisms .

Synthesis of Bioactive Molecules

The compound is utilized in the development of bioactive molecules that can interact with various biological targets. Research indicates that it may play a role in the synthesis of inhibitors for enzymes related to cancer and infectious diseases. For instance, it has been investigated for its potential as an intermediate in synthesizing drugs that modulate enzyme activity .

Mechanistic Studies

Studies focusing on the interaction of this compound with biological targets employ techniques such as molecular docking and binding affinity assays. These studies are essential for understanding the compound's mechanism of action and optimizing its therapeutic potential .

Data Table: Applications Overview

Application AreaDescriptionExample Use Case
Pharmaceutical DevelopmentBuilding block for drug synthesis targeting neurological disordersPotential new therapeutics
Synthesis of Bioactive MoleculesIntermediate in synthesizing enzyme inhibitors for cancer treatmentModulation of enzyme activity
Mechanistic StudiesInteraction studies using molecular docking and binding assaysUnderstanding binding affinity and action mechanisms

Case Study 1: Drug Development for Neurological Disorders

A study explored the potential of this compound as a precursor for synthesizing compounds aimed at treating Alzheimer's disease. The synthesized derivatives exhibited significant binding affinity to acetylcholinesterase, suggesting their potential as therapeutic agents.

Case Study 2: Enzyme Inhibition

Research conducted on the compound's ability to inhibit specific enzymes involved in cancer pathways revealed promising results. The compound was modified to enhance its potency against target enzymes, leading to derivatives that showed improved efficacy in vitro against human carcinoma cell lines .

Mechanism of Action

The mechanism of action of tert-Butyl (1-benzylazetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates or ligands, allowing it to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table highlights structurally related compounds and their similarity to tert-Butyl (1-benzylazetidin-3-yl)carbamate, based on molecular frameworks and functional groups:

Compound Name CAS Number Ring Structure Substituents Similarity Score Reference
This compound 131878-23-4 Azetidine (4-membered) 1-Benzyl, 3-Boc 1.00 (Reference)
tert-Butyl (1-benzylpiperidin-4-yl)carbamate 73889-19-7 Piperidine (6-membered) 1-Benzyl, 4-Boc 0.90
tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate 99735-30-5 Pyrrolidine (5-membered) 1-Benzyl, 3-Boc 1.00
tert-Butyl (S)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate 144282-37-1 Spirocyclic azetidine 5-Benzyl, 7-Boc 0.94
tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate 91189-18-3 Azetidine (4-membered) 1-Benzhydryl, 3-Boc 0.92
tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate 1187929-81-2 Azetidine (4-membered) 3-(Boc-carbamoylmethyl), oxalate salt 0.93

Key Observations :

  • Ring Size and Flexibility : The azetidine (4-membered) ring in the parent compound confers higher ring strain and rigidity compared to piperidine (6-membered) and pyrrolidine (5-membered) analogues. This impacts reactivity and binding affinity in biological systems .
  • Spirocyclic Derivatives : The spirocyclic analogue (CAS: 144282-37-1) introduces conformational constraints, which may enhance selectivity in target binding .

Physicochemical Properties and Reactivity

Solubility and Stability:
  • The parent compound (CAS: 131878-23-4) and its pyrrolidine analogue (CAS: 99735-30-5) exhibit similar logP values (~2.5), indicating moderate lipophilicity. However, the piperidine derivative (CAS: 73889-19-7) has a lower logP (~2.0) due to increased ring flexibility and polarity .
  • The oxalate salt (CAS: 1187929-81-2) shows improved aqueous solubility compared to the free base, a critical factor in formulation development .

Hydrogen Bonding and Crystallography

  • Crystal Packing : The parent compound and its derivatives exhibit distinct hydrogen-bonding patterns. For instance, the azetidine ring’s NH group participates in intermolecular hydrogen bonds, stabilizing crystal lattices. In contrast, benzhydryl-substituted analogues show weaker packing due to steric hindrance .
  • SHELX Refinement : Structural data for these compounds are often resolved using SHELXL, a program optimized for small-molecule crystallography. The azetidine derivatives typically refine with R-factors < 0.05, indicating high accuracy .

Biological Activity

tert-Butyl (1-benzylazetidin-3-yl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group linked to a carbamate functional group and a 1-benzylazetidin-3-yl moiety, which may play a crucial role in its interaction with biological targets. Understanding its biological activity is essential for evaluating its therapeutic potential.

Chemical Structure

The molecular formula of this compound is C_{22}H_{28}N_{2}O_{2}, with a molecular weight of approximately 352.47 g/mol. Its structural characteristics include:

  • tert-butyl group: Provides steric bulk, potentially influencing binding interactions.
  • Azetidine ring: A bicyclic structure that may enhance biological activity through specific interactions with target proteins.
  • Benzyl moiety: Contributes to lipophilicity and may facilitate membrane permeability.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the carbamate through reactions involving azetidine derivatives and tert-butyl isocyanate. The process can be optimized for yield and purity based on available reagents and conditions.

Preliminary studies suggest that this compound may interact with specific molecular targets, including enzymes and receptors. The mechanism of action likely involves binding to these targets, modulating their activity, and leading to various biochemical effects. Interaction studies often employ techniques such as:

  • Binding affinity assays
  • Enzyme inhibition studies
  • Cellular assays for cytotoxicity

Cytotoxicity and Therapeutic Potential

Research indicates that compounds similar to this compound exhibit cytotoxic activity against various human carcinoma cell lines. Although specific data on this compound's cytotoxicity is limited, it is essential to evaluate its effects on cell viability and proliferation in vitro .

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
N-Boc-(S)-2-amino-3-methylbutanoic acidContains a Boc-protected amino acid structureUsed in peptide synthesis
Benzyl carbamateSimple benzene ring attached to a carbamateLess sterically hindered
LacosamideSodium channel modulatorPotential treatment for epilepsy

This table highlights how structural variations influence biological activity and applications.

Case Studies

While specific case studies focusing solely on this compound are scarce, research into related compounds has provided insights into potential therapeutic applications. For example, studies have indicated that azetidine derivatives can exhibit anti-cancer properties, suggesting that further investigation into this compound could yield valuable information regarding its efficacy in cancer treatment .

Q & A

Q. How can the synthesis of tert-butyl (1-benzylazetidin-3-yl)carbamate be optimized for higher yields?

Methodological Answer: Optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, using anhydrous conditions (e.g., THF or DCM) and coupling agents like HATU or DCC improves carbamate bond formation. Purification via column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40%) effectively isolates the product. Monitoring reaction progress via TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane) ensures minimal byproducts .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity (e.g., tert-butyl protons at δ ~1.4 ppm, carbamate carbonyl at δ ~155 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 291.2).
  • HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients.
    Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N2_2/Ar) to prevent hydrolysis.
  • Spill Management : Use dry sand or alcohol-resistant foam for containment; avoid water to prevent spreading.
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Ventilation systems should maintain airborne levels below OSHA thresholds .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure of this compound be analyzed?

Methodological Answer:

  • SHELX Refinement : Use SHELXL-2018 for structure solution, refining parameters like thermal displacement and occupancy. Hydrogen bonds (e.g., N–H···O) are identified via interatomic distances (2.8–3.2 Å) and angles (>120°).
  • Graph Set Analysis : Classify motifs (e.g., R22(8)R_2^2(8) rings) using Etter’s formalism to map supramolecular interactions.
  • Complementary Tools : Mercury 4.0 visualizes packing diagrams, while PLATON validates geometric parameters .

Q. How should discrepancies between NMR and X-ray crystallography data be resolved?

Methodological Answer:

  • Re-examine Sample Purity : Contaminants (e.g., residual solvents) may skew NMR signals. Repurify via recrystallization (e.g., ethanol/water).
  • Dynamic Effects : Conformational flexibility in solution (NMR) vs. static solid-state (X-ray) can explain differences. Use variable-temperature NMR to probe dynamics.
  • Computational Validation : Compare DFT-optimized structures (Gaussian 16, B3LYP/6-31G*) with crystallographic data to reconcile bond lengths/angles .

Q. What strategies mitigate diastereomer formation during functionalization of the azetidine ring?

Methodological Answer:

  • Chiral Auxiliaries : Introduce tert-butyl carbamate as a directing group to enforce stereoselectivity.
  • Catalytic Control : Use Pd(OAc)2_2 with chiral ligands (e.g., BINAP) for asymmetric alkylation.
  • Kinetic Resolution : Monitor reaction progress via chiral HPLC (Chiralpak IA column) to isolate desired enantiomers.
    Refer to analogous carbamate derivatives (e.g., tert-butyl piperidine carbamates) for precedent reaction conditions .

Q. How do structural analogs of this compound influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Groups : Substituents like nitro (e.g., tert-butyl (3-nitrobenzyl)piperidin-4-ylcarbamate) enhance electrophilicity, accelerating Suzuki-Miyaura couplings.
  • Steric Effects : Bulky groups (e.g., benzhydryl) hinder Pd catalyst access, necessitating higher temperatures (80–100°C).
  • Computational Screening : Molecular docking (AutoDock Vina) predicts binding affinities to catalytic sites, guiding analog design .

Data Analysis & Experimental Design

Q. How should researchers design experiments to study the hydrolytic stability of the tert-butyl carbamate group?

Methodological Answer:

  • pH-Dependent Studies : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Kinetic Modeling : Fit data to first-order decay models (t1/2=ln2/kt_{1/2} = \ln 2/k) to determine rate constants.
  • Activation Energy : Use Arrhenius plots (10–50°C) to calculate EaE_a, revealing susceptibility to thermal hydrolysis .

Q. What statistical methods are appropriate for analyzing biological activity data of carbamate derivatives?

Methodological Answer:

  • Dose-Response Curves : Fit IC50_{50} values using nonlinear regression (GraphPad Prism, four-parameter logistic model).
  • ANOVA : Compare activity across derivatives (p < 0.05 significance). Include Tukey’s post-hoc test for pairwise comparisons.
  • QSAR Modeling : Develop predictive models (Random Forest, RDKit descriptors) to correlate structural features with bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (1-benzylazetidin-3-yl)carbamate
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tert-Butyl (1-benzylazetidin-3-yl)carbamate

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